Linagliptin Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

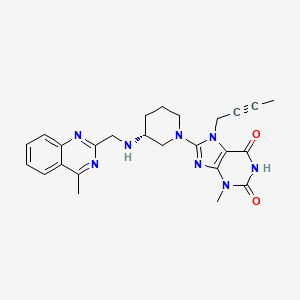

Linagliptin is a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . During the process development of linagliptin, several process-related impurities are detected, which can significantly impact the quality and safety of the drug product . These impurities need to be identified, synthesized, and characterized to ensure the drug’s efficacy and safety .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of linagliptin impurities involves complex chemical processes. For example, the preparation of a linagliptin dimer impurity involves reacting linagliptin with an azo catalyst and an acid . The synthesis method is simple and yields a high-purity impurity compound . Another method involves dissolving linagliptin in a mixed solvent, adding specific reagents, and heating under controlled conditions to obtain the desired impurity .

Industrial Production Methods: In the industrial manufacturing process of linagliptin by Boehringer Ingelheim, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride affords 2-(chloromethyl)-4-methylquinazoline . This compound is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate to produce the final product .

化学反応の分析

Types of Reactions: Linagliptin impurities undergo various chemical reactions, including oxidation, reduction, and substitution . For instance, linagliptin is particularly susceptible to degradation when exposed to acid and peroxide .

Common Reagents and Conditions: Common reagents used in the synthesis of linagliptin impurities include hydrogen chloride, sodium carbonate, and various catalysts . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include various process-related impurities, such as linagliptin dimer impurity and other structurally related compounds .

科学的研究の応用

Linagliptin impurities are crucial for quality control and validation of analytical methods in the manufacture of linagliptin . They are used to ensure the drug’s purity and effectiveness in treating type 2 diabetes . Additionally, these impurities are essential for studying the degradation profile of linagliptin under various conditions, which helps in understanding the drug’s stability and potential side effects .

作用機序

Linagliptin is a competitive, reversible DPP-4 inhibitor . By inhibiting this enzyme, linagliptin slows the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are hormones involved in the regulation of blood sugar levels . This inhibition leads to increased insulin release and decreased glucagon production, thereby improving blood sugar control in patients with type 2 diabetes .

類似化合物との比較

Similar Compounds: Similar compounds to linagliptin include other DPP-4 inhibitors such as sitagliptin, saxagliptin, and alogliptin . These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and chemical structures .

Uniqueness of Linagliptin: Linagliptin is unique among DPP-4 inhibitors due to its non-linear pharmacokinetic profile and its primary elimination through non-renal pathways . This makes it a suitable option for patients with renal impairment .

特性

分子式 |

C25H28N8O2 |

|---|---|

分子量 |

472.5 g/mol |

IUPAC名 |

7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1 |

InChIキー |

CJSMBPROUPCCLX-QGZVFWFLSA-N |

異性体SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |

正規SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)

![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)

![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)

![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)

![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)

![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)